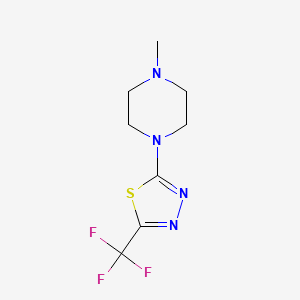

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-

Description

The compound Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- features a piperazine core substituted with a methyl group at the 1-position and a 1,3,4-thiadiazole ring at the 4-position. The thiadiazole moiety is further functionalized with a trifluoromethyl (-CF₃) group at the 5-position. This structure combines the conformational flexibility of piperazine with the electron-deficient, lipophilic nature of the trifluoromethyl-thiadiazole group, making it a candidate for medicinal chemistry applications, particularly in antimicrobial or kinase-targeted therapies .

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4S/c1-14-2-4-15(5-3-14)7-13-12-6(16-7)8(9,10)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSFDLRMJWUTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206419 | |

| Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-34-9 | |

| Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057709349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-piperazine, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on the desired scale, cost, and specific application of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amine group (despite methylation at one nitrogen) enables nucleophilic substitution. For example:

-

Alkylation/Acylation : The free NH group in the piperazine ring reacts with alkyl halides or acyl chlorides under basic conditions. This reaction is critical for introducing functional groups to modulate pharmacokinetic properties .

Electrophilic Aromatic Substitution (EAS)

The 1,3,4-thiadiazole ring undergoes EAS at the C-5 position (para to the trifluoromethyl group) due to electron-deficient aromaticity:

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups, enabling further functionalization .

-

Halogenation : Cl2 or Br2 in acetic acid yields halogenated derivatives for cross-coupling reactions .

Example Reaction Pathway :

Cross-Coupling Reactions

The trifluoromethyl-thiadiazole moiety participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl systems, expanding structural diversity .

-

Buchwald-Hartwig Amination : Couples with aryl halides to install amine functionalities .

Key Applications :

-

Synthesis of hybrid molecules with dual pharmacological targets (e.g., antimicrobial-antidiabetic agents) .

Ring-Opening and Cyclization

Under acidic or oxidative conditions, the thiadiazole ring can undergo cleavage:

-

Acid Hydrolysis : Concentrated HCl opens the thiadiazole ring, forming thioamide intermediates .

-

Cyclocondensation : Reacts with hydrazines or carbonyl compounds to form fused heterocycles (e.g., triazolothiadiazoles) .

Mechanistic Insight :

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for transition metals:

-

Metal Complexation : Forms stable complexes with Cu(II), Fe(III), or Zn(II), enhancing antimicrobial activity .

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | Square planar | Antibacterial agents |

| Zn(II) | Tetrahedral | Enzyme inhibitors |

Redox Reactions

The trifluoromethyl group stabilizes radical intermediates:

-

Oxidation : KMnO4 oxidizes the thiadiazole’s sulfur atom to sulfoxide/sulfone derivatives, altering electronic properties .

-

Reduction : NaBH4 reduces C=N bonds in the piperazine ring, though steric hindrance from the methyl group limits reactivity .

Biological Activity-Driven Modifications

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of piperazine derivatives against plant viruses. For instance, a series of trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Specifically, compound A16 exhibited an effective concentration (EC50) of 18.4 μg/mL against TMV and 347.8 μg/mL against CMV, outperforming conventional antiviral agents like ningnanmycin . The mechanism involves the enhancement of defense enzyme activities such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant immunity.

Anticonvulsant Activity

The piperazine moiety has been linked to anticonvulsant effects. Studies indicate that certain piperazine derivatives with thiadiazole scaffolds exhibit potent anticonvulsant activity in animal models. For example, a compound synthesized from a piperazine derivative showed a therapeutic index significantly higher than that of standard anticonvulsants like valproic acid . The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring can enhance its efficacy in seizure models.

Antitumor Activity

Piperazine derivatives have also been explored for their anticancer properties. Compounds containing the thiadiazole ring have shown promising results in inhibiting tumor cell growth. For instance, certain derivatives were reported to exhibit antitumor activity in breast cancer and myeloma models . The incorporation of trifluoromethyl groups has been linked to improved potency and selectivity against cancer cell lines.

Synthetic Methodologies

The synthesis of piperazine derivatives often involves various chemical strategies to enhance their biological activity. Common approaches include:

- Nucleophilic Substitution Reactions : This method is frequently employed to introduce trifluoromethyl groups into the piperazine structure.

- Cyclization Reactions : Used to create complex structures that enhance biological activity.

- Hybridization Strategies : Combining piperazine with other pharmacophores to develop multi-targeted therapeutic agents.

Case Study: Synthesis of Antiviral Derivatives

A notable study synthesized a series of trifluoromethyl pyridine piperazine derivatives through nucleophilic substitution reactions. The resulting compounds were evaluated for their antiviral efficacy against TMV and CMV, leading to the identification of several candidates with superior activity compared to existing treatments .

Agricultural Applications

Piperazine derivatives are being investigated as potential agrochemicals due to their ability to act as plant immune activators. The activation of defense pathways in plants can lead to enhanced resistance against viral infections, making these compounds valuable in agricultural biotechnology.

Pesticidal Activities

Some studies have reported that piperazine-containing compounds exhibit fungicidal and insecticidal properties. These activities are attributed to their ability to disrupt essential biological processes in pests and pathogens .

Summary Table of Applications

Mechanism of Action

The mechanism of action of piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl-thiadiazole moiety is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule .

Comparison with Similar Compounds

Table 2: Substituent Effects on Physicochemical Properties

| Compound | Substituent on Thiadiazole | Key Properties |

|---|---|---|

| Target Compound | -CF₃ | High lipophilicity (logP ↑), metabolic stability, electron-withdrawing effect |

| 1-(5-Nitroaryl-thiadiazol-2-yl)piperazine (e.g., 5a–b) | -NO₂ | Moderate lipophilicity, strong electron-withdrawing, redox-active |

| 1-Sulfonyl-thiadiazole derivatives (e.g., 4a–p) | -SO₂R | Polar (solubility ↑), hydrogen-bond acceptor capacity |

| 1-Benzyl-piperazine derivatives (e.g., 6a–q) | Benzyl (-CH₂C₆H₅) | Aromatic interactions, steric bulk, variable pharmacokinetics |

Key Observations :

Table 3: Antimicrobial and Anticancer Activities of Analogs

Insights :

- The trifluoromethyl group in the target compound may improve activity against resistant pathogens or kinases due to enhanced binding via hydrophobic interactions .

- Piperazine-thiadiazole hybrids with nitro groups () show broad-spectrum anti-H.

Spectroscopic Characterization

Table 4: NMR Data for Piperazine-Thiadiazole Derivatives

Inferences for Target Compound :

- Piperazine protons likely resonate near δ 2.5–3.5 ppm, with thiadiazole carbons appearing at δ 150–160 ppm (C-F coupling may split signals) .

Biological Activity

Piperazine derivatives, particularly those incorporating the 1,3,4-thiadiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- is of particular interest for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticonvulsant, anticancer, anti-inflammatory, and analgesic properties.

Anticonvulsant Activity

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit potent anticonvulsant properties. For instance, studies utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrated that various thiadiazole derivatives significantly inhibited seizure activity.

- Key Findings:

- A synthesized compound with a similar structure was reported to be 1.8 times more effective than valproic acid , with an effective dose (ED50) of 126.8 mg/kg and a therapeutic index of 7.3 .

- Compounds such as N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine-1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide showed 74.88% inhibition in seizure models .

| Compound Name | ED50 (mg/kg) | Therapeutic Index | Inhibition (%) |

|---|---|---|---|

| Valproic Acid | 126.8 | 7.3 | - |

| Thiadiazole Derivative | X (to be determined) | Y (to be determined) | 74.88 |

Anticancer Activity

Piperazine derivatives have also been explored for their anticancer properties. A study indicated that certain thiadiazole-piperazine compounds displayed moderate to significant efficacy against human breast cancer cells.

- Key Findings:

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of piperazine derivatives have been documented in various studies. These compounds are believed to interact with multiple receptors and pathways involved in pain modulation.

- Key Findings:

Case Studies and Research Findings

- Anticonvulsant Efficacy in Animal Models:

- Anticancer Mechanisms:

- Analgesic Mechanisms:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the 1,3,4-thiadiazole and trifluoromethyl groups into piperazine derivatives?

- Methodological Answer : The synthesis of piperazine derivatives bearing 1,3,4-thiadiazole and trifluoromethyl groups typically involves multi-step reactions. For example, the 1,3,4-thiadiazole ring can be formed via cyclization of thiosemicarbazides or through the Pinner reaction using Lawesson’s reagent and aromatic carbonitriles . The trifluoromethyl group is often introduced via nucleophilic substitution or by using pre-functionalized reagents like 1-isocyanato-4-(trifluoromethyl)benzene in coupling reactions . Key steps include refluxing in acetonitrile, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane), and characterization by H NMR and melting point analysis .

Q. How can researchers optimize reaction conditions to improve yields of piperazine-thiadiazole hybrids?

- Methodological Answer : Yield optimization requires careful control of stoichiometry, solvent systems, and catalysts. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions (e.g., using CuSO·5HO and sodium ascorbate) enhance regioselectivity in triazole formation . Solvent polarity (e.g., DCM/HO mixtures) and temperature (room temperature vs. reflux) significantly impact reaction efficiency. Post-reaction workup, such as extraction with ethyl acetate and drying over NaSO, ensures high-purity products .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d or CDCl resolve substituent positions on the piperazine and thiadiazole rings .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Melting Point Analysis : Sharp melting ranges (e.g., 201–203°C) indicate purity .

- HPLC : Reverse-phase chromatography monitors purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and biological activity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic character at the thiadiazole ring, facilitating nucleophilic substitutions. Computational studies (e.g., DFT) can map electron density distributions and predict sites for functionalization . Biologically, this group improves metabolic stability and binding affinity to hydrophobic enzyme pockets, as observed in FLT3 kinase inhibition assays . Comparative studies with non-fluorinated analogs (e.g., methyl or methoxy derivatives) are essential to isolate electronic effects .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Contradictions in H NMR signals (e.g., overlapping peaks for methylpiperazine protons) can be resolved by:

- Variable Temperature NMR : Distinguishes dynamic rotational isomers in piperazine rings .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity between thiadiazole and piperazine moieties .

- X-ray Crystallography : Provides unambiguous structural confirmation, especially for regioisomeric ambiguities .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential?

- Methodological Answer :

- Library Synthesis : Introduce substituents at the piperazine N-atom (e.g., benzyl, fluorophenyl) and thiadiazole C5 position (e.g., nitro, amino) .

- Biological Assays : Test against cancer cell lines (e.g., MV4–11 AML cells) using MTT assays. Compare IC values to correlate substituent effects with potency .

- Molecular Docking : Simulate interactions with target proteins (e.g., FLT3 or tubulin) using software like AutoDock Vina. Focus on hydrogen bonding with the thiadiazole sulfur and π-π stacking with aromatic residues .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

- Methodological Answer : Scale-up issues include:

- Side Reactions : Competing cyclization pathways during thiadiazole formation. Mitigate by optimizing reagent addition rates (e.g., slow addition of Lawesson’s reagent) .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/THF mixtures) for cost-effective large-scale purification .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.